molecular formula C10H9ClO4 B6229377 3-(4-chlorophenoxy)oxetane-3-carboxylic acid CAS No. 2169095-12-7

3-(4-chlorophenoxy)oxetane-3-carboxylic acid

Cat. No. B6229377
CAS RN: 2169095-12-7
M. Wt: 228.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-chlorophenoxy)oxetane-3-carboxylic acid” is a derivative of oxetane-3-carboxylic acid . Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of oxetane derivatives, including “3-(4-chlorophenoxy)oxetane-3-carboxylic acid”, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The oxetane motif could be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular formula of “3-(4-chlorophenoxy)oxetane-3-carboxylic acid” is C4H6O3 . The structure includes an oxetane ring, which is a four-membered cyclic ether, attached to a carboxylic acid group .


Chemical Reactions Analysis

Oxetanes, including “3-(4-chlorophenoxy)oxetane-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo ring-opening reactions with ylides, leading to the formation of new compounds . The formation of the oxetane ring from an epoxide requires moderate heating and has an activation energy of 13-17 kcal/mol .


Physical And Chemical Properties Analysis

The physical state of oxetane-3-carboxylic acid at 20°C is solid . It should be stored under inert gas at a temperature below 0°C . The conditions to avoid are air sensitivity, hygroscopicity, and heat sensitivity .

Safety and Hazards

Oxetane-3-carboxylic acid is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Oxetanes, including “3-(4-chlorophenoxy)oxetane-3-carboxylic acid”, are being increasingly used in drug discovery due to their beneficial properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Once one of them gains FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenoxy)oxetane-3-carboxylic acid involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol, which is then reacted with sodium hydroxide and carbon dioxide to form 3-(4-chlorophenoxy)propanoic acid. This acid is then cyclized with ethyl chloroformate to form 3-(4-chlorophenoxy)oxetane-3-carboxylic acid.", "Starting Materials": [ "4-chlorophenol", "epichlorohydrin", "sodium hydroxide", "carbon dioxide", "ethyl chloroformate" ], "Reaction": [ "4-chlorophenol is reacted with epichlorohydrin in the presence of a base catalyst to form 3-(4-chlorophenoxy)propan-1-ol.", "3-(4-chlorophenoxy)propan-1-ol is then reacted with sodium hydroxide and carbon dioxide to form 3-(4-chlorophenoxy)propanoic acid.", "3-(4-chlorophenoxy)propanoic acid is then cyclized with ethyl chloroformate in the presence of a base catalyst to form 3-(4-chlorophenoxy)oxetane-3-carboxylic acid." ] }

CAS RN

2169095-12-7

Product Name

3-(4-chlorophenoxy)oxetane-3-carboxylic acid

Molecular Formula

C10H9ClO4

Molecular Weight

228.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.